N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position. The molecule also contains a 3-phenyl-substituted isochromene-6-carboxamide scaffold, which introduces rigidity and aromaticity. Such structural attributes align with the pharmacological relevance of 1,3,4-thiadiazole derivatives, which are widely explored for antimicrobial, antitumor, and antiviral activities .
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-2-17-22-23-20(27-17)21-18(24)13-8-9-15-14(10-13)11-16(26-19(15)25)12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3,(H,21,23,24) |
InChI Key |
IHTXPCKREXEMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized from hydrazonoyl halides and thiocyanates under basic conditions. The isochromene moiety can be synthesized separately through a cyclization reaction involving ortho-hydroxybenzaldehyde and an appropriate acylating agent. The final step involves coupling the thiadiazole and isochromene intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. The choice of solvents, reagents, and catalysts would be optimized for scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isochromene moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or ion channels.
Pathways: Could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Thiadiazole Substituents
Compound 1 : N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (C₁₄H₁₁N₅O₂S)
- Substituent : Cyclopropyl group at the 5-position of the thiadiazole.
- Core Structure : Phthalazine-4-one instead of isochromene.
- Properties: XLogP3 = 1.3, hydrogen bond donors = 2, acceptors = 6, topological polar surface area (TPSA) = 125 Ų .
- The phthalazine core offers distinct electronic properties due to its fused aromatic system.
Compound 2 : N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (C₁₃H₉N₃O₃S)
- Substituent : Methyl group at the 5-position of the thiadiazole.
- Core Structure : 2-Oxochromene instead of 1-oxo-3,4-dihydro-isochromene.
- Properties : Molecular weight = 287.30 g/mol, TPSA = 94.8 Ų (calculated).
- Implications: The smaller methyl group may lower lipophilicity (compared to ethyl), affecting membrane permeability. The chromene’s non-dihydro structure reduces conformational flexibility .
Analogues with Modified Carboxamide Linkers
Compound 3 : N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide (C₂₂H₁₉N₅O₆S₂)
- Substituent : Sulfamoylphenyl group as a linker.
- Core Structure : 6-Methoxy-2-oxochromene.
- The methoxy group may modulate electronic effects on the chromene ring .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s ethyl group likely increases lipophilicity (higher XLogP3) compared to methyl (Compound 2) but less than cyclopropyl (Compound 1).
- Compound 3’s sulfamoyl linker drastically elevates TPSA, which may improve aqueous solubility but limit passive diffusion.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a unique structure that combines a thiadiazole ring with an isochromene moiety. The general formula is , and it exhibits properties characteristic of both thiadiazole and isochromene derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . The following table summarizes the cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Significant inhibition |
| HCT116 (Colon) | 3.29 | Moderate inhibition |
| A549 (Lung) | 0.52 | Significant inhibition |
| HeLa (Cervical) | 0.37 | Apoptotic effects observed |
These results indicate that the compound exhibits potent cytotoxicity against several cancer cell lines, with particularly strong activity against breast and lung cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that treatment with this compound leads to increased apoptotic cell death in HeLa cells and causes cell cycle arrest at the sub-G1 phase .
Other Pharmacological Activities
In addition to its anticancer properties, derivatives of thiadiazole compounds have been evaluated for other biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anti-inflammatory Effects : Certain compounds exhibited significant anti-inflammatory activity in preclinical models.
Case Studies
- Study on Thiadiazole Derivatives : A review highlighted several 1,3,4-thiadiazole derivatives demonstrating significant cytotoxicity against human cancer cell lines. The most active compounds showed IC50 values ranging from 0.28 to 10 µg/mL across different cell lines .
- In Silico Docking Studies : Computational studies have suggested that the binding affinity of this compound to tubulin could play a crucial role in its antitumor activity by disrupting microtubule dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
